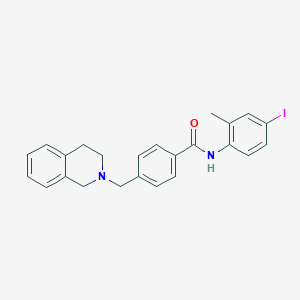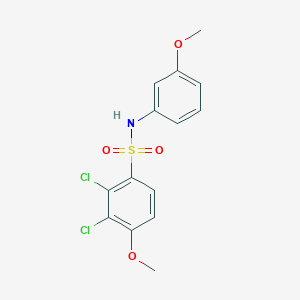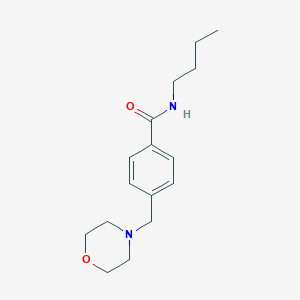![molecular formula C22H21IN2O3S B296861 2-[4-iodo(phenylsulfonyl)anilino]-N-(1-phenylethyl)acetamide](/img/structure/B296861.png)
2-[4-iodo(phenylsulfonyl)anilino]-N-(1-phenylethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-iodo(phenylsulfonyl)anilino]-N-(1-phenylethyl)acetamide, also known as ISA-2011B, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of sulfonamide derivatives and has been found to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-[4-iodo(phenylsulfonyl)anilino]-N-(1-phenylethyl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many cancer cells. Additionally, 2-[4-iodo(phenylsulfonyl)anilino]-N-(1-phenylethyl)acetamide has been found to inhibit the activation of the NF-κB signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
2-[4-iodo(phenylsulfonyl)anilino]-N-(1-phenylethyl)acetamide has been found to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to inhibit angiogenesis, the formation of new blood vessels, which is necessary for tumor growth. 2-[4-iodo(phenylsulfonyl)anilino]-N-(1-phenylethyl)acetamide has also been shown to have anti-inflammatory and analgesic effects, which may be useful in the treatment of various inflammatory and pain-related conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-[4-iodo(phenylsulfonyl)anilino]-N-(1-phenylethyl)acetamide is its potential use as a diagnostic tool for cancer. It has been shown to selectively bind to carbonic anhydrase IX, which is overexpressed in many cancer cells. Additionally, it has been found to have a wide range of biological activities, which may make it useful in the development of new cancer therapies. However, one limitation of 2-[4-iodo(phenylsulfonyl)anilino]-N-(1-phenylethyl)acetamide is its relatively low solubility in aqueous solutions, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are many potential future directions for the study of 2-[4-iodo(phenylsulfonyl)anilino]-N-(1-phenylethyl)acetamide. One area of research could focus on the development of new cancer therapies based on the compound's ability to induce apoptosis and inhibit angiogenesis. Additionally, further investigation into the compound's mechanism of action may lead to the discovery of new drug targets for the treatment of cancer and other diseases. Finally, the development of new methods for synthesizing and purifying 2-[4-iodo(phenylsulfonyl)anilino]-N-(1-phenylethyl)acetamide may make it easier to use in laboratory experiments and clinical trials.
Métodos De Síntesis
The synthesis of 2-[4-iodo(phenylsulfonyl)anilino]-N-(1-phenylethyl)acetamide involves the reaction of N-(1-phenylethyl)acetamide with 4-iodobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via an SNAr mechanism, resulting in the formation of the target compound. The purity of the compound can be increased by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
2-[4-iodo(phenylsulfonyl)anilino]-N-(1-phenylethyl)acetamide has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including antitumor, anti-inflammatory, and analgesic effects. Additionally, it has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. 2-[4-iodo(phenylsulfonyl)anilino]-N-(1-phenylethyl)acetamide has also been investigated for its potential use as a diagnostic tool for cancer.
Propiedades
Fórmula molecular |
C22H21IN2O3S |
|---|---|
Peso molecular |
520.4 g/mol |
Nombre IUPAC |
2-[N-(benzenesulfonyl)-4-iodoanilino]-N-(1-phenylethyl)acetamide |
InChI |
InChI=1S/C22H21IN2O3S/c1-17(18-8-4-2-5-9-18)24-22(26)16-25(20-14-12-19(23)13-15-20)29(27,28)21-10-6-3-7-11-21/h2-15,17H,16H2,1H3,(H,24,26) |
Clave InChI |
WMSIXGOYIBNMAM-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=O)CN(C2=CC=C(C=C2)I)S(=O)(=O)C3=CC=CC=C3 |
SMILES canónico |
CC(C1=CC=CC=C1)NC(=O)CN(C2=CC=C(C=C2)I)S(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-chlorophenyl)-2-[(2,6-dichlorobenzyl)sulfanyl]acetamide](/img/structure/B296779.png)
![2-{4-bromo[(4-methylphenyl)sulfonyl]anilino}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B296783.png)


![N-(2-chlorobenzyl)-2-[4-ethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B296786.png)

![N-[4-(acetylamino)phenyl]-2-[(methylsulfonyl)anilino]acetamide](/img/structure/B296788.png)
![2-[4-(2-benzyl-1,1-dioxido-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl)phenoxy]-N-(2-methoxyphenyl)acetamide](/img/structure/B296790.png)
![N-isobutyl-2-({[(2-methylbenzyl)sulfanyl]acetyl}amino)benzamide](/img/structure/B296793.png)
![2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(1-phenylethyl)acetamide](/img/structure/B296795.png)
![4-{[(methylsulfonyl)anilino]methyl}-N-propylbenzamide](/img/structure/B296796.png)
![N-(2,5-dichlorophenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}acetamide](/img/structure/B296797.png)
![2-{3-chloro-4-methoxy[(4-methylphenyl)sulfonyl]anilino}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B296798.png)
![N-(2-chlorobenzyl)-2-[5-chloro-2-methoxy(methylsulfonyl)anilino]acetamide](/img/structure/B296799.png)